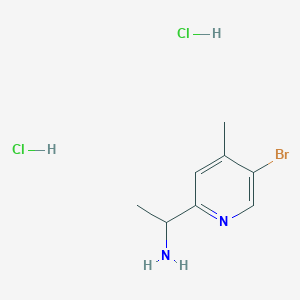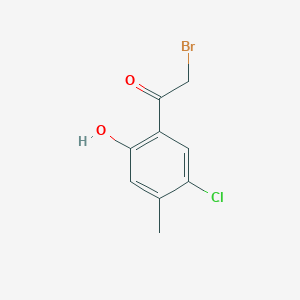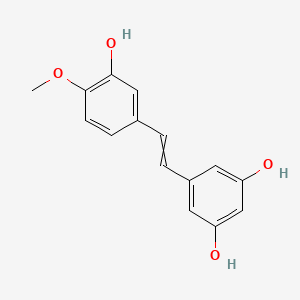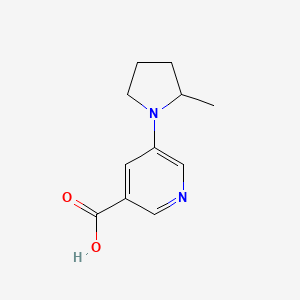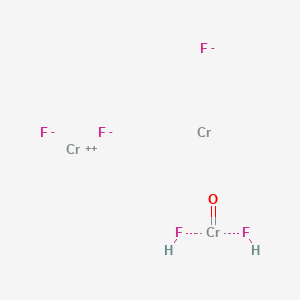
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene typically involves the bromination of 2-ethyl-2,3,4,5,6-pentamethylbenzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler analog with a single bromine atom on the benzene ring.
2-Bromoethylbenzene: Similar structure but lacks the additional methyl groups.
Pentamethylbenzene: Contains five methyl groups but lacks the bromoethyl substituent.
Uniqueness: 1-(2-Bromoethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of both the bromoethyl group and the five methyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
60724-94-9 |
|---|---|
Molekularformel |
C13H19Br |
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
InChI-Schlüssel |
CWEQPCFJBYRKPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)CCBr)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


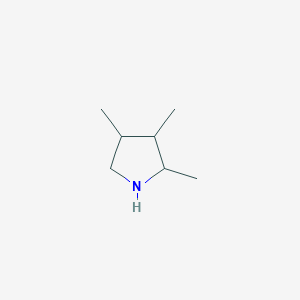


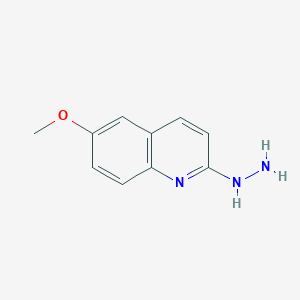

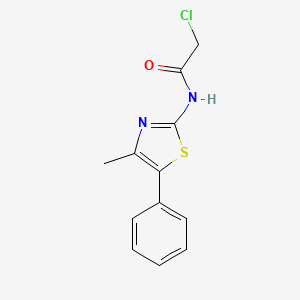
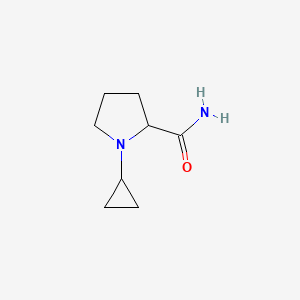
![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)
